molecular formula C12H21NO5 B13286538 (S)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate

(S)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate

Cat. No.: B13286538
M. Wt: 259.30 g/mol
InChI Key: QDEAVVBECXEESE-VIFPVBQESA-N
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Description

(S)-tert-Butyl ethyl morpholine-3,4-dicarboxylate (CAS 1353006-49-1) is a chiral, synthetically valuable morpholine derivative of high interest in pharmaceutical research and development. This compound serves as a key intermediate for constructing complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) . Morpholine rings are privileged structures in medicinal chemistry, frequently featured in compounds targeting the central nervous system (CNS) . The presence of the morpholine core can enhance desirable drug-like properties, including improved solubility, metabolic stability, and the ability to cross the blood-brain barrier, making it a critical scaffold for developing CNS-active drugs for conditions such as Alzheimer's, Parkinson's, depression, and anxiety . The (S)-configured stereocenter in this molecule provides a handle for creating enantiomerically pure compounds, which is crucial for probing stereospecific biological interactions and optimizing potency . As a diester-protected morpholine-3,4-dicarboxylic acid, this building block offers versatile chemical functionality. The tert-butyl and ethyl ester groups exhibit differential reactivity, allowing for selective deprotection and further functionalization at either the 3- or 4-position of the morpholine ring . This enables researchers to systematically modify the structure to create a diverse array of analogs. Synthetic routes for related morpholine derivatives often start from readily available chiral pools, such as L-serine, ensuring access to the desired enantiomer . The compound is intended for research applications only and is not for diagnostic or therapeutic use .

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

3-O-tert-butyl 4-O-ethyl (3S)-morpholine-3,4-dicarboxylate

InChI

InChI=1S/C12H21NO5/c1-5-17-11(15)13-6-7-16-8-9(13)10(14)18-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

QDEAVVBECXEESE-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)N1CCOC[C@H]1C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)N1CCOCC1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis via L-Serine Derivatives (Patented Method, CN102617503A)

This method is well-documented in patent CN102617503A, emphasizing mild conditions, readily available raw materials, and industrial scalability.

Step 1: Formation of L-Serine tert-Butyl Ester

  • Raw material: L-serine (10.5 g)
  • Reagent: tert-Butyl acetate (30 mL)
  • Catalyst: Perchloric acid (4 g, dropwise, at 0°C)
  • Procedure:
    • Dissolve L-serine in tert-butyl acetate.
    • Add perchloric acid dropwise at 0°C, then warm gradually to 20-40°C.
    • Stir for 10 hours, then wash with ammonium chloride solution.
    • Adjust pH to 9-10 with salt of wormwood, extract with dichloromethane, dry over anhydrous sodium sulfate.
    • Yield: Approximately 65% of L-serine tert-butyl ester (10 g).

Step 2: Chlorination to N-Chloracetyl-L-serine tert-Butyl Ester

  • Dissolve the ester in dichloromethane (DCM).
  • Add chloroacetyl chloride dropwise at 0°C.
  • Stir and warm to 30-40°C over 1 hour.
  • Wash with sodium bicarbonate solution, dry, and obtain N-chloroacetyl-L-serine tert-butyl ester.

Step 3: Cyclization to (S)-5-oxo-3-morpholinyl carboxylic acid tert-Butyl ester

  • Dissolve the chlorinated intermediate in toluene.
  • Add sodium ethoxide solution dropwise.
  • Reflux at 80°C for several hours to induce cyclization, forming the morpholine ring with the desired stereochemistry.

Step 4: Reduction to (S)-3-morpholinyl carboxylic acid tert-Butyl ester

  • Dissolve the intermediate in methanol.
  • Add aluminum trichloride and sodium borohydride sequentially.
  • Stir at room temperature, then quench and extract.
  • Yield: Approximately 84% of the target ester.

Step 5: Acidic Hydrolysis to (S)-tert-Butyl ethyl morpholine-3,4-dicarboxylate

  • Dissolve the ester in methanol.
  • Add hydrogen chloride solution at -10°C.
  • Stir, then warm to room temperature.
  • Evaporate solvents to obtain the free acid with high purity.

Summary Data Table:

Step Reagents Conditions Yield Remarks
Esterification tert-Butyl acetate, perchloric acid 0°C to 40°C, 10 hrs 65% Formation of L-serine tert-butyl ester
Chlorination Chloroacetyl chloride 0°C, 1 hr - N-chloroacetyl intermediate
Cyclization Sodium ethoxide Reflux 80°C - Morpholine ring formation
Reduction Aluminum trichloride, NaBH4 Room temp 84% Stereoselective reduction
Hydrolysis HCl in MeOH -10°C to RT 97% Final free acid

Research Data and Comparative Analysis

Method Raw Materials Reaction Conditions Advantages Limitations
Patented Route (CN102617503A) L-serine, chloroacetyl chloride Mild, room to moderate temperature High stereoselectivity, scalable Multi-step, requires careful control
Commercial Intermediate Route Morpholine derivatives Esterification, methylation Simplified, fewer steps Dependence on availability of intermediates

Notes on Industrial Application

  • The synthesis of (S)-tert-Butyl ethyl morpholine-3,4-dicarboxylate is optimized for high yield and stereochemical purity.
  • Reaction conditions are typically mild, avoiding harsh reagents.
  • Purification often involves chromatography and recrystallization.
  • Safety considerations include handling of chlorinating agents and strong acids.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or ethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride in an aprotic solvent such as dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new morpholine derivatives with different substituents.

Scientific Research Applications

(S)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Enantiomeric Pair: (S)- vs. (R)-Enantiomers

The chirality of the morpholine ring significantly impacts biological activity and synthetic utility. For instance:

  • (R)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate (CAS 885321-46-0) exhibits a structural similarity score of 0.98 compared to its (S)-counterpart, highlighting near-identical physical properties but divergent stereochemical interactions .
  • (R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid (CAS 869681-70-9) shows 1.00 similarity to its (S)-enantiomer but lacks the ethyl ester, resulting in altered solubility and reactivity .
Property (S)-4-tert-Butyl 3-methyl ester (CAS 215917-98-9) (R)-4-tert-Butyl 3-methyl ester (CAS 885321-46-0)
Molecular Formula C₁₁H₁₉NO₅ C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol 245.27 g/mol
Purity 95–99% Not reported
Storage Conditions Sealed, dry, room temperature Not reported

Functional Group Variations

Substituents at position 3 influence reactivity and application:

  • tert-Butyl 3-formylmorpholine-4-carboxylate (CAS 833474-06-9) replaces the ester with a formyl group, reducing steric hindrance but increasing electrophilicity (similarity: 0.93) .
  • (S)-Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester (CAS 783350-37-8) features a free carboxylic acid at position 3, enhancing hydrogen-bonding capacity but reducing stability under acidic conditions .
Property Ethyl Ester (Target Compound) Methyl Ester (CAS 215917-98-9) Formyl Derivative (CAS 833474-06-9)
Substituent at Position 3 Ethyl ester Methyl ester Formyl group
Boiling Point Not reported Not reported Not reported
Reactivity Moderate ester hydrolysis Faster hydrolysis vs. ethyl High electrophilicity

Commercial Availability and Supplier Variability

Suppliers offer varying purity grades and packaging:

  • (S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate is available in quantities from 1g to 25g, with purity up to 99% .
  • In contrast, bulk quantities (20kg) require custom synthesis, emphasizing scalability challenges for industrial applications .

Key Research Findings and Implications

Stereochemical Purity : The (S)-enantiomer is preferred in asymmetric synthesis due to its compatibility with enzymatic resolution processes, whereas the (R)-form may require costly chiral separations .

Ester Group Stability : Methyl esters (e.g., CAS 215917-98-9) hydrolyze faster than ethyl analogs under basic conditions, impacting shelf life and reaction design .

Functional Group Trade-offs : Formyl derivatives (e.g., CAS 833474-06-9) offer reactive handles for further derivatization but are less stable during long-term storage .

Q & A

Q. Why do computational predictions of pKa values for this compound differ from experimental measurements?

  • Methodological Answer : Solvent models (e.g., implicit vs explicit) and steric effects from the tert-butyl group are often underestimated in simulations. Experimental validation via potentiometric titration in non-aqueous media (e.g., DMSO/water mixtures) improves accuracy .

Tables for Key Data

Property Value/Technique Reference
Stereochemical configuration(S)-enantiomer confirmed via X-ray diffraction
Boiling Point318.0±42.0 °C (Predicted)
Synthetic Yield (3j)67% (silica gel chromatography)
Chiral Purity>99% ee (chiral HPLC)

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